Methyl 2,6-dichloroisonicotinate

Beschreibung

The exact mass of the compound Methyl 2,6-dichloroisonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,6-dichloroisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,6-dichloroisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

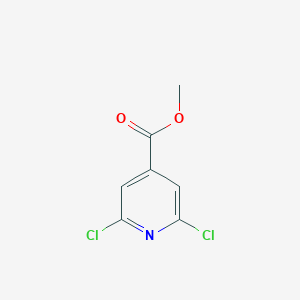

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKGHSUHOYEBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195310 | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-09-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,6-dichloroisonicotinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVT9VVW6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 2,6-dichloroisonicotinate chemical properties and structure

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical properties, structure, and available experimental data for Methyl 2,6-dichloroisonicotinate.

Core Chemical Properties

Methyl 2,6-dichloroisonicotinate is a chlorinated pyridine derivative with applications as a pharmaceutical and agrochemical intermediate.[1][2] It is recognized for its role as a building block in the synthesis of biologically active molecules.[2]

Physicochemical Data

The fundamental physicochemical properties of Methyl 2,6-dichloroisonicotinate are summarized in the table below, providing a ready reference for experimental design and chemical synthesis.

| Property | Value | Source |

| CAS Number | 42521-09-5 | [1][3][4][5][6] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2][3][4][5][6][7] |

| Molecular Weight | 206.03 g/mol | [3][4][5][6] |

| Melting Point | 80-84 °C | [6] |

| 82 °C | [8] | |

| 205 °C | [1] | |

| Boiling Point | 298.3 °C | [8] |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | ≥97% | [5] |

| 97% | [6] |

Structural Identifiers

Structural identifiers are crucial for database searches and unambiguous identification of the compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | methyl 2,6-dichloropyridine-4-carboxylate | [4] |

| SMILES | COC(=O)C1=CC(=NC(=C1)Cl)Cl | [3][4][6][7] |

| InChI | InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | [4][6][7] |

| InChIKey | XSKGHSUHOYEBTK-UHFFFAOYSA-N | [4][6][7] |

Chemical Structure

The molecular structure of Methyl 2,6-dichloroisonicotinate is depicted below.

Experimental Protocols

Synthesis of Methyl 2,6-dichloroisonicotinate

A common synthetic route to Methyl 2,6-dichloroisonicotinate involves the esterification of 2,6-dichloroisonicotinic acid.[1]

Procedure:

-

A mixture of 187 g (0.974 mol) of 2,6-dichloroisonicotinic acid, 1650 ml of methanol, and 5 ml of concentrated sulfuric acid is prepared.[1]

-

The solution is heated and refluxed for 24 hours.[1]

-

Following the reaction, the majority of the solvent is removed via evaporation under reduced pressure to yield the crude product.[1]

-

The crude product is then dissolved in 750 ml of dichloromethane.[1]

-

The dichloromethane solution is washed sequentially with water and 1N sodium hydroxide solution.[1]

-

The organic layer is separated and dried using anhydrous sodium sulfate.[1]

-

Finally, the solvent is evaporated under reduced pressure to yield the final product.[1] This process reportedly yields 174 g (86.7% yield) of Methyl 2,6-dichloroisonicotinate.[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of Methyl 2,6-dichloroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectral data has been reported for Methyl 2,6-dichloroisonicotinate.[4] The technique mentioned is FTIR with a KBr wafer.[4] Characteristic absorptions would be expected for the C=O of the ester, C-Cl bonds, and the pyridine ring vibrations.

Mass Spectrometry

GC-MS data is available for Methyl 2,6-dichloroisonicotinate.[4] The top peak in the mass spectrum is reported at an m/z of 174.[4]

| Spectroscopic Data | Details | Source |

| ¹H NMR | Data not found in searched literature. | |

| ¹³C NMR | Data not found in searched literature. | [4] |

| IR Spectra | FTIR (KBr Wafer), ATR-IR, and Vapor Phase IR data are available. | [4] |

| Mass Spectrometry | GC-MS: Top peak m/z = 174. | [4] |

| Predicted Collision Cross Section | [M+H]⁺: 133.6 Ų; [M+Na]⁺: 144.8 Ų; [M-H]⁻: 135.9 Ų | [7] |

Biological Activity and Potential Applications

Methyl 2,6-dichloroisonicotinate is described as an electron-deficient compound that can be used as a cross-coupling agent in organic synthesis.[3] It has shown antibacterial activity, which may be attributed to its ability to inhibit bacterial DNA gyrase.[3] This compound is also used as a pharmaceutical intermediate.[1]

Safety and Handling

Methyl 2,6-dichloroisonicotinate is associated with several hazard classifications. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

- 1. METHYL 2,6-DICHLOROISONICOTINATE | 42521-09-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 2,6-dichloroisonicotinate | 42521-09-5 | FM144316 [biosynth.com]

- 4. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Methyl 2,6-dichloropyridine-4-carboxylate 97 42521-09-5 [sigmaaldrich.com]

- 7. PubChemLite - Methyl 2,6-dichloroisonicotinate (C7H5Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 2,6-dichloroisonicotinate [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloroisonicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its pyridine core, substituted with chloro and ester functional groups, makes it a versatile building block for creating more complex molecules. This technical guide provides a comprehensive overview of a reliable synthetic route to Methyl 2,6-dichloroisonicotinate and details the analytical techniques used for its characterization. The document includes detailed experimental protocols, a summary of key analytical data, and a visual representation of the synthesis workflow to aid researchers in their developmental endeavors.

Introduction

Methyl 2,6-dichloroisonicotinate, with the IUPAC name methyl 2,6-dichloropyridine-4-carboxylate, is a halogenated pyridine derivative.[1] The presence of two chlorine atoms on the pyridine ring significantly influences its reactivity, making it a valuable precursor in cross-coupling reactions and nucleophilic substitution chemistry. It is primarily utilized as an intermediate in the development of herbicides and as a building block for active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis and characterization is crucial for ensuring the purity and quality of downstream products.

Synthesis of Methyl 2,6-dichloroisonicotinate

The most common and efficient method for the synthesis of Methyl 2,6-dichloroisonicotinate is the Fischer esterification of 2,6-dichloroisonicotinic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Reaction Scheme:

Starting Material: 2,6-dichloroisonicotinic acid Reagents: Methanol, Concentrated Sulfuric Acid Product: Methyl 2,6-dichloroisonicotinate

The precursor, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid. This involves a reaction with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst.[2]

Experimental Protocols

3.1. Synthesis of 2,6-dichloroisonicotinic acid from Citrazinic Acid

This initial step provides the direct precursor for the final esterification.

-

Reaction Setup: Suspend citrazinic acid (1.0 eq) and tetraethylammonium chloride (1.0 eq) in phosphorus oxychloride (in excess).[2]

-

Heating: Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[2]

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.[2]

-

Extraction: Extract the aqueous mixture with ethyl acetate.[2]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[2]

3.2. Synthesis of Methyl 2,6-dichloroisonicotinate

This protocol details the esterification of the synthesized 2,6-dichloroisonicotinic acid.

-

Reaction Setup: In a round-bottom flask, combine 2,6-dichloroisonicotinic acid (1.0 eq), methanol (in large excess, serving as solvent), and a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours.

-

Solvent Removal: After the reaction is complete, evaporate most of the methanol under reduced pressure.

-

Workup: Dissolve the crude product in dichloromethane. Wash the organic solution sequentially with water and a 1N sodium hydroxide solution to remove any unreacted acid and the sulfuric acid catalyst.

-

Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the final product, Methyl 2,6-dichloroisonicotinate. This procedure can yield up to 86.7% of the desired product.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 2,6-dichloroisonicotinate.

Caption: Workflow for the synthesis and purification of Methyl 2,6-dichloroisonicotinate.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized Methyl 2,6-dichloroisonicotinate. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol [1] |

| Appearance | White solid |

| Melting Point | 82°C |

| Boiling Point | 298.3°C |

| ¹H NMR (Expected) | Singlet for the two equivalent aromatic protons (pyridine ring), Singlet for the three methyl ester protons. |

| ¹³C NMR (Expected) | Signal for the carbonyl carbon (ester), signals for the aromatic carbons (2,6-dichloro-substituted pyridine ring), and a signal for the methyl carbon (ester). |

| IR Spectroscopy (Expected) | Strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), bands for C-Cl stretching, and characteristic absorptions for the aromatic pyridine ring. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) corresponding to the molecular weight. The top peak is observed at m/z 174.[1] |

Detailed Characterization Protocols

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts will confirm the presence of the aromatic ring protons and the methyl ester group, and the integration in the ¹H NMR will correspond to the number of protons.

6.2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

-

Analysis: The resulting spectrum should be analyzed for characteristic functional group absorptions, particularly the strong carbonyl (C=O) stretch of the ester, which is a key indicator of a successful reaction.

6.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Analysis: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and subsequent ionization. The resulting mass spectrum will provide the mass-to-charge ratio of the parent molecule and its fragmentation pattern, confirming its molecular weight and structural components.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of Methyl 2,6-dichloroisonicotinate via Fischer esterification of its corresponding carboxylic acid. The detailed protocols for synthesis and characterization, along with the summarized data and workflow visualization, provide a comprehensive resource for chemists in the pharmaceutical and agrochemical industries. Adherence to these methodologies will facilitate the production of high-purity material essential for subsequent research and development activities.

References

An In-depth Technical Guide to 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 42521-09-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-4-hydroxypiperidine is a piperidine derivative that holds significant interest in the fields of medicinal chemistry and pharmacology. It is primarily known as a key metabolite of the widely used antipsychotic drug, haloperidol.[1][2] Furthermore, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the opioid receptor agonist loperamide.[3] Its molecular structure, featuring a 4-chlorophenyl group and a hydroxyl moiety on a piperidine ring, makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of neuroscience.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-chlorophenyl)-4-hydroxypiperidine, detailed experimental protocols for its characterization, and insights into its biological relevance.

Chemical and Physical Properties

4-(4-Chlorophenyl)-4-hydroxypiperidine is a white to creamy-white crystalline powder at room temperature.[6] A comprehensive summary of its chemical and physical properties is presented in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 39512-49-7 (Primary), 42521-09-5 (Synonym) |

| IUPAC Name | 4-(4-chlorophenyl)piperidin-4-ol[7] |

| Synonyms | 4-(p-Chlorophenyl)-4-hydroxypiperidine, 4-(4-Chlorophenyl)piperidin-4-ol, Haloperidol metabolite I[2][6] |

| Molecular Formula | C₁₁H₁₄ClNO[6][8] |

| Molecular Weight | 211.69 g/mol [6][8] |

| InChI Key | LZAYOZUFUAMFLD-UHFFFAOYSA-N[8] |

| SMILES | OC1(CCNCC1)c2ccc(Cl)cc2[8] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 137-140 °C[8] |

| Boiling Point (Predicted) | 344.5 ± 42.0 °C[6] |

| Water Solubility | 340 mg/L at 20 °C[6] |

| pKa (Predicted) | 13.92 ± 0.20[6] |

| Appearance | White to creamy-white crystalline powder[6] |

Experimental Protocols

This section provides detailed methodologies for the characterization of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

-

A small amount of the crystalline 4-(4-chlorophenyl)-4-hydroxypiperidine is finely crushed and packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (as described for the characterization of 4-(4-chlorophenyl)-4-hydroxypiperidine): [9]

-

The FT-IR spectrum of the solid-state compound is recorded.

-

The analysis is performed in the region of 4000–400 cm⁻¹.[9]

-

Data is collected to identify characteristic absorption bands corresponding to functional groups such as O-H, N-H, C-H (aromatic and aliphatic), and C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen nuclei.

Methodology (based on reported data):

-

A sample of 4-(4-chlorophenyl)-4-hydroxypiperidine is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

The ¹H NMR spectrum is acquired using an NMR spectrometer.

-

The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to assign the protons to their respective positions in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (based on reported data):

-

The mass spectrum of 4-(4-chlorophenyl)-4-hydroxypiperidine is obtained using a mass spectrometer.

-

Electron Ionization (EI) can be used as the ionization method.[7]

-

The mass-to-charge ratio (m/z) of the molecular ion peak and major fragment ions are analyzed to confirm the molecular weight and provide structural information.

Aqueous Solubility Determination

Objective: To quantify the solubility of the compound in water.

Methodology (General Shake-Flask Method):

-

An excess amount of 4-(4-chlorophenyl)-4-hydroxypiperidine is added to a known volume of purified water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Biological Significance and Signaling Pathways

As a primary metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine is pharmacologically relevant. Haloperidol is a potent antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism of its antipsychotic effects. The signaling pathway initiated by dopamine binding to the D2 receptor is depicted below.

Caption: Dopamine D2 Receptor Signaling Pathway and Haloperidol's Mechanism of Action.

Synthetic Utility and Experimental Workflow

4-(4-Chlorophenyl)-4-hydroxypiperidine is a key starting material for the synthesis of the anti-diarrheal medication, loperamide. The workflow for this synthesis provides a practical example of its application in drug development.

Caption: Experimental Workflow for the Synthesis of Loperamide.

Conclusion

4-(4-Chlorophenyl)-4-hydroxypiperidine is a compound of considerable importance in the pharmaceutical sciences. Its role as a metabolite of haloperidol provides a window into the biotransformation of antipsychotic drugs, while its utility as a synthetic intermediate underscores its value in the creation of new medicines. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in drug discovery and development, facilitating further investigation and application of this versatile molecule.

References

- 1. [Chemical toxicological analysis of haloperidol metabolite 4-(4-chlorophenyl)-4-hydroxypipiridine in urine by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 6. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-氯苯基)-4-羟基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mahendrapublications.com [mahendrapublications.com]

- 9. spectrabase.com [spectrabase.com]

Molecular weight and formula of Methyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloroisonicotinate is a halogenated pyridine derivative with significant potential in synthetic chemistry and drug discovery. Its chemical structure, characterized by an electron-deficient pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions. Furthermore, emerging evidence suggests its potential as an antimicrobial agent, possibly through the inhibition of essential bacterial enzymes. This technical guide provides a comprehensive overview of Methyl 2,6-dichloroisonicotinate, including its chemical and physical properties, detailed synthesis protocols, and methodologies for its application in cross-coupling reactions and antimicrobial activity screening.

Core Properties of Methyl 2,6-dichloroisonicotinate

Methyl 2,6-dichloroisonicotinate is a solid, white to light yellow crystalline powder at room temperature. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 206.03 g/mol | [1][3][4] |

| CAS Number | 42521-09-5 | [1][2][3] |

| IUPAC Name | methyl 2,6-dichloropyridine-4-carboxylate | [5] |

| Synonyms | Methyl 2,6-dichloro-4-pyridinecarboxylate, 2,6-Dichloroisonicotinic acid methyl ester | [4] |

| Melting Point | 80-84 °C | [3] |

| Appearance | White to light yellow powder to crystal | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | |

| Storage | Sealed in a dry place at room temperature. | [2] |

Synthesis of Methyl 2,6-dichloroisonicotinate

The synthesis of Methyl 2,6-dichloroisonicotinate can be achieved through the esterification of 2,6-dichloroisonicotinic acid. A detailed experimental protocol for this synthesis is provided below.

Synthesis of the Precursor: 2,6-dichloroisonicotinic acid from Citrazinic Acid

The precursor, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid.

Experimental Protocol:

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).

-

Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.

-

After cooling to room temperature, slowly pour the mixture into crushed ice (150 g) to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid (11.34 g, 89% yield).[3]

Esterification to Methyl 2,6-dichloroisonicotinate

Experimental Protocol:

-

Prepare a mixed solution of 2,6-dichloroisonicotinic acid (187 g, 0.974 mol), methanol (1650 mL), and concentrated sulfuric acid (5 mL).

-

Heat the solution and reflux for 24 hours.

-

Upon completion of the reaction, evaporate most of the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude product in 750 mL of dichloromethane.

-

Wash the dichloromethane solution sequentially with water and 1N sodium hydroxide solution.

-

Separate the organic layer and dry it with anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield Methyl 2,6-dichloroisonicotinate (174 g, 86.7% yield).[1]

Applications in Synthetic Chemistry: Cross-Coupling Reactions

Methyl 2,6-dichloroisonicotinate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of various substituents at the 2- and 6-positions of the pyridine ring, enabling the synthesis of a diverse range of complex molecules.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with Methyl 2,6-dichloroisonicotinate.

Experimental Protocol:

-

In a reaction vessel, combine Methyl 2,6-dichloroisonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like anhydrous potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 8-12 hours, monitoring the reaction by TLC.

-

After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

General Protocol for Sonogashira Cross-Coupling

This protocol outlines a general method for the coupling of a terminal alkyne with Methyl 2,6-dichloroisonicotinate.

Experimental Protocol:

-

To a dried Schlenk flask, add Methyl 2,6-dichloroisonicotinate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine (2:1).

-

Add the terminal alkyne (1.1 eq) to the mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Antimicrobial Potential and Mechanism of Action

Methyl 2,6-dichloroisonicotinate has been reported to exhibit antibacterial activity.[2] The proposed mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria, making it an attractive target for novel antibiotic development.

Experimental Protocols for Antimicrobial Activity Assessment

The following are standard protocols to evaluate the antimicrobial efficacy of Methyl 2,6-dichloroisonicotinate.

Experimental Protocol:

-

Prepare a stock solution of Methyl 2,6-dichloroisonicotinate in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria in broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol:

-

The assay mixture should contain relaxed pBR322 plasmid DNA, DNA gyrase enzyme, and the appropriate assay buffer containing ATP.

-

Add varying concentrations of Methyl 2,6-dichloroisonicotinate to the reaction mixtures.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the positive control.

Conclusion

Methyl 2,6-dichloroisonicotinate is a versatile chemical compound with significant utility for researchers in organic synthesis and drug development. Its reactivity in cross-coupling reactions provides a robust platform for the creation of novel molecular architectures. Furthermore, its potential as a DNA gyrase inhibitor warrants further investigation for the development of new antibacterial agents. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of Methyl 2,6-dichloroisonicotinate in a research setting.

References

- 1. Methyl 2,6-dichloroisonicotinate [myskinrecipes.com]

- 2. actascientific.com [actascientific.com]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 2,6-dichloroisonicotinate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,6-dichloroisonicotinate (CAS No. 42521-09-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the analytical characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: methyl 2,6-dichloropyridine-4-carboxylate[1]

-

Molecular Formula: C₇H₅Cl₂NO₂[1]

-

Molecular Weight: 206.03 g/mol [2]

-

Appearance: White solid[3]

-

Melting Point: 80-84 °C[3]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for Methyl 2,6-dichloroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra for this compound are referenced in databases, specific, experimentally determined peak data is not publicly available.[1] The expected chemical shifts are estimated based on the molecular structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H | 7.8 - 8.2 | Singlet | 2H |

| Methyl-H | ~3.9 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 160 - 165 |

| C-Cl (Pyridine) | 150 - 155 |

| C-COO (Pyridine) | 140 - 145 |

| C-H (Pyridine) | 125 - 130 |

| O-CH₃ (Methyl) | 50 - 55 |

Infrared (IR) Spectroscopy

An FTIR spectrum of Methyl 2,6-dichloroisonicotinate has been recorded.[1] The expected characteristic absorption bands are listed below.

Table 3: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~1730 | C=O Stretch (Ester) |

| 1550 - 1600 | Aromatic C=C and C=N Stretch |

| ~1250 | C-O Stretch (Ester) |

| 700 - 800 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry data has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: GC-MS Spectroscopic Data [1]

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 205 | Molecular Ion [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 176 | Fragment Ion |

| 174 | Fragment Ion |

Table 5: Predicted Mass Spectrometry Adducts [4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.97701 |

| [M+Na]⁺ | 227.95895 |

| [M-H]⁻ | 203.96245 |

| [M+NH₄]⁺ | 223.00355 |

| [M]⁺ | 204.96918 |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solid should be fully dissolved to ensure spectral quality.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected resonances.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture is then compressed in a die using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: An FT-IR spectrometer is used for analysis. A background spectrum of a pure KBr pellet is recorded first.

-

Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer detector is used. The GC is equipped with a capillary column suitable for separating the analyte from any impurities.

-

Data Acquisition: A small volume of the sample solution is injected into the heated GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs. The eluting compounds enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Processing: The instrument software generates a chromatogram (detector response vs. retention time) and a mass spectrum for each eluting peak. The mass spectrum is a plot of ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl 2,6-dichloroisonicotinate.

Caption: Spectroscopic Analysis Workflow.

References

- 1. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2,6-dichloroisonicotinate | 42521-09-5 | FM144316 [biosynth.com]

- 3. Methyl 2,6-dichloropyridine-4-carboxylate 97 42521-09-5 [sigmaaldrich.com]

- 4. PubChemLite - Methyl 2,6-dichloroisonicotinate (C7H5Cl2NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 2,6-dichloroisonicotinate

Methyl 2,6-dichloroisonicotinate (CAS No. 42521-09-5) is a halogenated pyridine derivative with the chemical formula C₇H₅Cl₂NO₂. It serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its physical and chemical properties, especially its solubility, are critical factors in reaction kinetics, purification, and formulation development.

Chemical Structure:

Solubility of Methyl 2,6-dichloroisonicotinate

Quantitative Solubility Data

Publicly available quantitative solubility data for methyl 2,6-dichloroisonicotinate is limited. One source provides a single data point, indicating that the compound is sparingly soluble, which in a general context often refers to its solubility in water.[1]

Table 1: Quantitative Solubility of Methyl 2,6-dichloroisonicotinate

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water (presumed) | 25 | 0.13 |

Data sourced from ChemicalBook. The solvent is not explicitly stated but is presumed to be water based on the "sparingly soluble" descriptor.[1]

Qualitative Solubility Information

While specific quantitative data is scarce, information on the synthesis of methyl 2,6-dichloroisonicotinate provides some qualitative insights into its solubility in certain organic solvents. The synthesis procedure involves dissolving the crude product in dichloromethane for washing, and the final product is isolated after evaporation of the solvent, suggesting good solubility in dichloromethane.[1]

Experimental Protocols for Solubility Determination

To address the lack of comprehensive solubility data, researchers can employ established methods to determine the solubility of methyl 2,6-dichloroisonicotinate in various solvents of interest. The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

Methyl 2,6-dichloroisonicotinate (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Experimental Workflow:

Caption: Experimental workflow for determining the solubility of methyl 2,6-dichloroisonicotinate.

Detailed Procedure:

-

Preparation of Saturated Solution: Add an excess amount of methyl 2,6-dichloroisonicotinate to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a shaker or incubator set to the desired constant temperature. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sampling: After the equilibration period, cease agitation and allow the vials to rest at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of methyl 2,6-dichloroisonicotinate.

Analytical Quantification Methods

The concentration of the dissolved methyl 2,6-dichloroisonicotinate can be determined by several methods. The choice of method will depend on the required accuracy, the concentration range, and the available instrumentation.

Logical Relationship of Analytical Methods:

Caption: Relationship between different analytical methods for solubility determination.

A. High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: This is a highly specific and sensitive method. A calibration curve is generated by injecting known concentrations of methyl 2,6-dichloroisonicotinate and recording the corresponding peak areas from the UV detector. The concentration of the diluted saturated solution is then determined by comparing its peak area to the calibration curve.

-

Typical Conditions: A reversed-phase C18 column is often suitable. The mobile phase could be a mixture of acetonitrile or methanol and water, with the composition adjusted to achieve good peak shape and retention time. The detection wavelength should be set to the λmax of methyl 2,6-dichloroisonicotinate.

B. UV/Vis Spectroscopy:

-

Principle: This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present. A calibration curve is created by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the diluted saturated solution is then determined using the Beer-Lambert law.

C. Gravimetric Analysis:

-

Principle: This is a direct method that involves evaporating a known volume of the filtered saturated solution to dryness and weighing the remaining solid residue.

-

Procedure:

-

Pipette a precise volume of the filtered saturated solution into a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The solubility is calculated by dividing the mass of the residue by the initial volume of the solution.

-

Conclusion

The solubility of methyl 2,6-dichloroisonicotinate is a critical parameter for its effective use in research and drug development. While comprehensive quantitative data is not widely available, this guide provides the necessary framework for researchers to determine this property in their solvents of interest. The detailed experimental protocols for the isothermal saturation method, coupled with various analytical techniques, will enable the generation of reliable and accurate solubility data, facilitating process optimization and formulation development.

References

Methyl 2,6-dichloroisonicotinate: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dichloroisonicotinate, a halogenated pyridine derivative, has been identified as a compound of interest with potential biological activities. This technical guide synthesizes the currently available information regarding its synthesis and putative biological functions, with a primary focus on its potential as an antimicrobial agent. While direct and extensive research on the specific biological activities of Methyl 2,6-dichloroisonicotinate is limited, this document provides a comprehensive overview of related compounds and generalized experimental protocols relevant to its potential mechanisms of action. The purpose of this guide is to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting both the knowns and the significant knowledge gaps surrounding this compound.

Introduction

Methyl 2,6-dichloroisonicotinate (MDCI) is a chemical intermediate primarily utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring a dichlorinated pyridine ring, suggests the potential for a range of biological interactions. Halogenated heterocyclic compounds are a well-established class of molecules with diverse pharmacological properties, including antimicrobial and anticancer activities. This guide explores the potential biological landscape of MDCI, drawing from the limited direct evidence and the broader context of similar chemical structures.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 42521-09-5 | [2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

| Melting Point | 82°C | [1] |

| Boiling Point | 298.3°C | [1] |

| SMILES | COC(=O)C1=CC(=NC(=C1)Cl)Cl | [2] |

Synthesis

Methyl 2,6-dichloroisonicotinate is synthesized from 2,6-dichloroisonicotinic acid. The process involves an esterification reaction using methanol in the presence of a catalytic amount of concentrated sulfuric acid.

Experimental Protocol: Synthesis of Methyl 2,6-dichloroisonicotinate

This protocol is a generalized procedure based on available synthesis information.

Materials:

-

2,6-dichloroisonicotinic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid

-

Dichloromethane

-

1N Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (reflux condenser, round-bottom flask, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

A mixture of 2,6-dichloroisonicotinic acid, a significant excess of methanol, and a catalytic amount of concentrated sulfuric acid is prepared in a round-bottom flask.

-

The mixture is heated to reflux and maintained at this temperature for approximately 24 hours.

-

After the reaction is complete, the bulk of the methanol is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is dissolved in dichloromethane and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water and a 1N sodium hydroxide solution to remove any unreacted acid and sulfuric acid.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the final product, Methyl 2,6-dichloroisonicotinate.

Potential Biological Activities

Direct experimental evidence for the biological activities of Methyl 2,6-dichloroisonicotinate is sparse in publicly available literature. The primary suggested activity is antibacterial, with a proposed mechanism involving the inhibition of bacterial DNA gyrase.[2]

Antibacterial Activity

The presence of the dichloropyridine moiety is suggestive of potential antibacterial properties, as many pyridine derivatives have demonstrated such activity. The proposed mechanism of action for Methyl 2,6-dichloroisonicotinate is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and repair.[2]

Quantitative Data Summary

| Activity | Test Organism(s) | IC₅₀ / MIC | Reference |

| Antibacterial | Not Specified | Data Not Available | |

| Anticancer | Not Specified | Data Not Available | |

| Enzyme Inhibition | Not Specified | Data Not Available |

Note: Extensive searches of scientific literature and patent databases did not yield specific quantitative data for the biological activities of Methyl 2,6-dichloroisonicotinate.

Anticancer Activity

While no direct studies on the anticancer activity of Methyl 2,6-dichloroisonicotinate have been found, related dichloropyridine and isonicotinic acid derivatives have been investigated for their potential as anticancer agents.[3] These studies suggest that the core scaffold of MDCI may warrant investigation in cancer cell line screening assays.

Experimental Protocols for Potential Biological Activities

The following are generalized protocols for assays that would be relevant for investigating the potential biological activities of Methyl 2,6-dichloroisonicotinate. These are not protocols from studies that have specifically used this compound but are representative of standard methodologies in the field.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (Methyl 2,6-dichloroisonicotinate)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of Methyl 2,6-dichloroisonicotinate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (a known antibiotic) and a negative control (broth with bacterial inoculum but no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Test compound (Methyl 2,6-dichloroisonicotinate)

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP)

-

Agarose gel electrophoresis system

-

DNA intercalating dye (e.g., ethidium bromide)

-

Positive control inhibitor (e.g., novobiocin)

Procedure:

-

Reaction mixtures are prepared containing relaxed plasmid DNA, DNA gyrase, and assay buffer.

-

The test compound at various concentrations is added to the reaction mixtures.

-

A positive control (known DNA gyrase inhibitor) and a negative control (no compound) are included.

-

The reactions are initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 1 hour).

-

The reactions are stopped, and the DNA is purified.

-

The different topological forms of the plasmid DNA (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA intercalating dye and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form compared to the negative control.

Conclusion and Future Directions

Methyl 2,6-dichloroisonicotinate remains a molecule with underexplored biological potential. While its chemical structure is suggestive of antimicrobial and potentially other pharmacological activities, there is a clear and significant lack of published experimental data to substantiate these claims. The primary lead for future investigation is its putative role as a bacterial DNA gyrase inhibitor.

To move forward, the following research is recommended:

-

Systematic Antimicrobial Screening: Evaluation of the in vitro activity of Methyl 2,6-dichloroisonicotinate against a broad panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency (MIC values).

-

Mechanism of Action Studies: Direct experimental validation of DNA gyrase inhibition, along with investigations into other potential cellular targets.

-

Cytotoxicity and Anticancer Evaluation: Screening of Methyl 2,6-dichloroisonicotinate against a panel of human cancer cell lines to assess its potential as an anticancer agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of Methyl 2,6-dichloroisonicotinate to identify key structural features for optimal activity and to develop more potent and selective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2,6-dichloroisonicotinate | 42521-09-5 | FM144316 [biosynth.com]

- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of substituted isonicotinates

An In-depth Technical Guide to the Synthesis of Substituted Isonicotinates

Introduction

Substituted isonicotinates, esters of isonicotinic acid (pyridine-4-carboxylic acid), are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and drug development. Their structural motif is a cornerstone in various pharmacologically active agents, including the anti-tuberculosis drug isoniazid. The functionalization of the pyridine ring and the ester group allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive review of the core synthetic methodologies for preparing substituted isonicotinates, targeting researchers and professionals in drug discovery and organic synthesis.

Core Synthetic Strategies

The synthesis of isonicotinates can be broadly categorized into several key strategies, starting from either isonicotinic acid itself or other functionalized pyridine precursors.

Direct Esterification of Isonicotinic Acid

The most straightforward approach involves the direct esterification of isonicotinic acid. Several classical and modern methods are employed.

-

Fischer-Speier Esterification: This method involves reacting isonicotinic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄)[1]. The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

-

Thionyl Chloride (SOCl₂) Method: A highly effective method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF)[1][2]. The resulting isonicotinoyl chloride hydrochloride is then reacted with the desired alcohol to yield the ester[1][2]. This two-step, one-pot procedure is versatile and generally provides high yields.

-

Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct coupling of isonicotinic acid with alcohols or phenols[2][3]. This method is particularly useful for synthesizing "active esters," where the alcohol component is a good leaving group, such as p-nitrophenol or N-hydroxysuccinimide[2].

Caption: Key pathways for direct esterification of isonicotinic acid.

Synthesis from Halogenated Pyridine Precursors

Functionalized isonicotinates can be efficiently prepared from halogenated pyridines, which allows for the introduction of substituents prior to ester formation or in a subsequent step.

-

Hydrogenolysis of Dihalo-Isonicotinates: A notable route involves the synthesis of lower alkyl esters of isonicotinic acid by the hydrogenolysis of the corresponding 2,6-dihalopyridine-4-carboxylic acid esters[4]. This reduction is typically carried out under superatmospheric pressure using a palladium-on-charcoal (Pd/C) catalyst in the presence of a base under non-hydrolytic conditions[4]. This method avoids a costly distillation step required when reducing the acid before esterification[4].

-

Palladium-Catalyzed Carbonylation: Pyridine carboxylic acid esters can be synthesized by the palladium-catalyzed reaction of dihalopyridines with carbon monoxide and an alkanol[5]. This process is conducted in the presence of a weak base and a catalytically active palladium complex, offering a direct route to the ester from a halogenated precursor[5].

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 5. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridine-Based Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development. Its unique physicochemical properties—including weak basicity, water solubility, hydrogen bonding capability, and structural resemblance to benzene—have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[1][2] The pyridine nucleus is integral to thousands of therapeutic agents, natural products, and agrochemicals, demonstrating its remarkable versatility.[1][3] This technical guide provides a comprehensive overview of the discovery and history of pyridine and its derivatives, from its humble origins in heated animal bones to the development of sophisticated synthetic methodologies that have enabled its widespread application in pharmaceutical sciences.

Early Discovery and Isolation

The story of pyridine begins not in a pristine laboratory, but in the odorous, complex mixture derived from the destructive distillation of organic matter. While early alchemists likely produced impure pyridine by heating animal bones, the first documented isolation is credited to the Scottish chemist Thomas Anderson in 1849.[3][4] While examining the oil obtained from the high-temperature heating of animal bones, Anderson separated a colorless, flammable liquid with a distinct and unpleasant fish-like odor.[4][5] He named the substance "pyridine," derived from the Greek words pyr (πῦρ), meaning fire, and -idine, a suffix used to denote an aromatic base.[3]

Two years after its initial separation, Anderson isolated pure pyridine and described some of its fundamental properties, noting it was highly soluble in water and readily dissolved in concentrated acids.[4]

Experimental Protocol: Anderson's Isolation of Pyridine (Conceptual Reconstruction)

While the original 19th-century publication lacks the detail of modern experimental protocols, a conceptual reconstruction based on historical accounts is as follows:

-

Source Material: Animal bones were subjected to destructive distillation (pyrolysis) in a retort, yielding a dark, viscous, foul-smelling liquid known as bone oil (or Dippel's oil).[6][7]

-

Acid Extraction: The crude bone oil was treated with a dilute mineral acid, such as sulfuric acid. The basic components of the oil, including pyridine and its alkylated derivatives (picoline, lutidine), would dissolve in the acidic aqueous layer as their corresponding salts.

-

Separation: The acidic layer was separated from the non-basic, oily layer.

-

Neutralization: The acidic solution was neutralized with a strong base (e.g., sodium hydroxide) to liberate the free pyridine bases.

-

Fractional Distillation: The liberated basic mixture was then subjected to repeated fractional distillation to separate the components based on their boiling points, yielding purified pyridine.[7]

Structural Elucidation

For several decades after its discovery, the chemical structure of pyridine remained a mystery. In the late 1860s and early 1870s, chemists Wilhelm Körner (1869) and James Dewar (1871) independently proposed the correct structure.[1][3] Drawing an analogy to the structures of quinoline and naphthalene, they suggested that pyridine was structurally related to benzene, with one methine (=CH−) group replaced by a nitrogen atom.[4] This hypothesis was later confirmed experimentally when pyridine was chemically reduced using sodium in ethanol to yield piperidine, a saturated six-membered nitrogen heterocycle, which was consistent with the proposed aromatic structure.[4]

Landmark Syntheses of the Pyridine Ring

The isolation of pyridine from natural sources like coal tar and bone oil was laborious and inefficient, yielding only about 0.1% pyridine from coal tar.[4] The growing demand for this new compound spurred the development of synthetic routes.

Ramsay Synthesis (1876)

The first-ever synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876.[1][4] This method, while not practical for large-scale production, was a significant academic breakthrough.

-

Experimental Protocol: A mixture of acetylene and hydrogen cyanide was passed through a red-hot iron tube furnace, inducing a cycloaddition reaction to form the pyridine ring.[1][4]

Hantzsch Pyridine Synthesis (1881)

The first major and highly versatile synthesis of pyridine derivatives was reported by the German chemist Arthur Hantzsch in 1881.[4][8] The Hantzsch synthesis is a multi-component reaction that allows for the construction of highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[8][9] This method became a cornerstone of heterocyclic chemistry and is still widely used today, particularly for the synthesis of 1,4-dihydropyridine drugs like the calcium channel blocker nifedipine.[9][10]

-

Experimental Protocol: Classical Hantzsch Synthesis

-

Condensation: A β-ketoester (e.g., 2 equivalents of ethyl acetoacetate), an aldehyde (e.g., 1 equivalent of formaldehyde or benzaldehyde), and a nitrogen source (e.g., ammonia or ammonium acetate) are condensed together in a one-pot reaction, typically by heating in a solvent like ethanol.[8][11]

-

Mechanism: The reaction proceeds through the formation of two key intermediates: an enamine (from the reaction of one equivalent of the β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from a Knoevenagel condensation of the aldehyde and the other β-ketoester equivalent).[11][12]

-

Cyclization: A Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields a 1,4-dihydropyridine (1,4-DHP) derivative, also known as a Hantzsch ester.[11][12]

-

Aromatization: The resulting dihydropyridine is then aromatized to the final pyridine derivative using an oxidizing agent, such as nitric acid or ferric chloride, in a separate step.[8][11] The driving force for this step is the formation of the stable aromatic ring.[8]

-

Chichibabin Pyridine Synthesis (1924)

A major breakthrough for the industrial production of pyridine came in 1924 when Russian chemist Aleksei Chichibabin developed a synthesis using inexpensive and readily available reagents.[4][5] While the yields were often modest (typically around 20-30%), the low cost of the starting materials made it economically viable, and variations of this method are still used for industrial-scale production.[2][13]

-

Experimental Protocol: Chichibabin Synthesis

-

Reaction: The synthesis involves the gas-phase condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[13][14]

-

Conditions: The reactants are passed over a solid catalyst, such as modified alumina or silica, at high temperatures (350–500 °C).[13][14]

-

Example: Unsubstituted pyridine can be produced from a mixture of formaldehyde and acetaldehyde with ammonia. The reaction proceeds through the initial formation of acrolein, which then condenses with acetaldehyde and ammonia to form a dihydropyridine, which is subsequently oxidized to pyridine.[4]

-

Quantitative Data Summary

The following table summarizes key quantitative data for pyridine and landmark historical syntheses.

| Parameter | Value | Context / Reference |

| Pyridine Properties | ||

| Chemical Formula | C₅H₅N | General Knowledge |

| Molar Mass | 79.102 g·mol⁻¹ | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Distinctive, unpleasant, fish-like | [4] |

| Boiling Point | 115.2 °C | [4] |

| Melting Point | -41.63 °C | [4] |

| Density | 0.9819 g/mL (at 20 °C) | [4] |

| Solubility in Water | Miscible | [4][5] |

| Acidity (pKa of conjugate acid) | 5.23 | [4] |

| Historical Production | ||

| Yield from Coal Tar | ~0.1% | [4] |

| Chichibabin Synthesis Yield | ~20-30% | [2] |

| Modern Global Production | ~20,000 tons per year (as of 2016) | [4][5] |

Biological Significance and Role in Drug Development

The true value of the pyridine scaffold was realized with the advent of modern pharmacology. The nitrogen atom in the ring imparts unique properties: it can act as a hydrogen bond acceptor and a weak base, enhancing the solubility and pharmacokinetic profile of a drug molecule.[1] Pyridine derivatives play crucial roles in biological systems, appearing in essential molecules like niacin (vitamin B3) and pyridoxine (vitamin B6).[4]

The utility of the pyridine ring has led to its incorporation into a vast array of blockbuster drugs across numerous therapeutic areas.

Case Study: Imatinib and the BCR-ABL Signaling Pathway

A prime example of a pyridine-based drug is Imatinib (Gleevec), a revolutionary targeted therapy for chronic myeloid leukemia (CML).[15] CML is characterized by the Philadelphia chromosome, which produces a constitutively active fusion protein tyrosine kinase called BCR-ABL.[4][16] This oncogenic kinase drives uncontrolled cell proliferation by phosphorylating numerous downstream substrates.

Imatinib, which contains a key pyridine ring, functions as a potent and specific inhibitor of the BCR-ABL kinase. It binds to the ATP-binding site of the kinase domain, preventing the enzyme from transferring a phosphate group to its substrates.[16][17] This action blocks the downstream signaling cascade, halting cell proliferation and inducing apoptosis in the cancer cells.[16]

Conclusion

From its discovery in the crude distillate of bone oil to its central role in life-saving pharmaceuticals, the history of the pyridine heterocycle is a compelling narrative of chemical exploration and innovation. The pioneering work of Anderson, Körner, Dewar, Ramsay, Hantzsch, and Chichibabin laid the fundamental groundwork for understanding and synthesizing this critical scaffold. For modern researchers and drug development professionals, this history underscores the immense potential that can be unlocked from even the most unassuming of chemical structures, cementing pyridine's legacy as a truly privileged and indispensable component in the design of new medicines.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme.de [thieme.de]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. acs.org [acs.org]

- 6. Thomas Anderson (chemist) - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Hantzsch_pyridine_synthesis [chemeurope.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 13. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. Chichibabin pyridine synthesis - Wikiwand [wikiwand.com]

- 15. Imatinib - Wikipedia [en.wikipedia.org]

- 16. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

Methodological & Application

Application Notes: The Utility of Methyl 2,6-dichloroisonicotinate in Modern Organic Synthesis

Introduction

Methyl 2,6-dichloroisonicotinate is a versatile heterocyclic building block widely employed in organic synthesis. Its structure, featuring an electron-deficient pyridine ring substituted with two reactive chlorine atoms and a methyl ester, makes it an excellent substrate for a variety of cross-coupling reactions. The chlorine atoms at the C2 and C6 positions serve as valuable synthetic handles, allowing for the sequential and regioselective introduction of diverse functionalities. This capability is of paramount importance in the fields of medicinal chemistry and materials science, where it serves as a key intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its applications range from the development of anti-inflammatory and analgesic drugs to the creation of novel polymers and coatings.[1]

Key Synthetic Applications

The primary utility of Methyl 2,6-dichloroisonicotinate lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions. The two chloro-substituents can be selectively functionalized, enabling the construction of highly substituted pyridine derivatives. The main transformations include Suzuki-Miyaura coupling (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C bond formation).

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,6-dichloroisonicotinate

This protocol details the synthesis of the title compound from its corresponding carboxylic acid via Fischer esterification.[3]

Reaction Scheme:

Experimental Procedure:

-

To a round-bottom flask, add 2,6-dichloroisonicotinic acid (0.974 mol, 1.0 equiv).

-

Add methanol (1650 ml) and concentrated sulfuric acid (5 ml) to the flask.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After the reaction is complete, cool the mixture and evaporate the bulk of the solvent under reduced pressure.

-

Dissolve the resulting crude product in dichloromethane (750 ml).

-

Wash the organic layer sequentially with water and 1N sodium hydroxide solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the final product.[3]

Data Presentation:

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used | Yield (%) |

| 2,6-Dichloroisonicotinic Acid | 192.00 | 0.974 | 1.0 | 187 g | - |

| Methanol | 32.04 | - | Solvent | 1650 ml | - |

| Sulfuric Acid | 98.08 | - | Catalyst | 5 ml | - |

| Methyl 2,6-dichloroisonicotinate | 206.03 | - | - | 174 g | 86.7 |

Visualization:

Caption: Workflow for the synthesis of Methyl 2,6-dichloroisonicotinate.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed C-C bond formation between Methyl 2,6-dichloroisonicotinate and an organoboron reagent. The reaction often allows for selective mono-arylation, leaving a second chlorine atom for subsequent functionalization.[4][5]

Reaction Principle: